4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one
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Overview
Description
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one, often utilize large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and reactors designed to handle the highly reactive and corrosive nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium fluoride (KF) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3,4-Trifluoropyridine
Uniqueness
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is unique due to the specific positioning of the fluorine atom and the piperazin-2-one moiety. This unique structure imparts distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFSFVFRUNIULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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